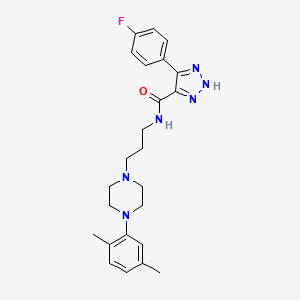
N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 2,5-dimethylphenyl, is reacted with piperazine under specific conditions to form the intermediate compound.
Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent to introduce the propyl chain.
Formation of the Triazole Ring: The propylated intermediate undergoes a cyclization reaction with azide and alkyne precursors to form the triazole ring.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazole moiety.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable binding to enzymes or receptors. This binding can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity, making it a unique candidate for further research.
Properties
Molecular Formula |
C24H29FN6O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C24H29FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16H,3,10-15H2,1-2H3,(H,26,32)(H,27,28,29) |
InChI Key |
ZEKWAADSQVSLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3=NNN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















